molecular formula C15H14Cl2N4S2 B3748503 3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA

3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA

Cat. No.: B3748503
M. Wt: 385.3 g/mol
InChI Key: UHYRJOBLCGHRAP-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of chlorophenyl groups and a thiourea moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA typically involves the reaction of 4-chloroaniline with carbon disulfide and methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiourea linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as distillation or crystallization, are employed to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of amines or thiols, depending on the reducing agent used.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Substituted thioureas

Scientific Research Applications

3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorophenyl groups and the thiourea moiety contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simple thiourea compound with similar structural features.

    Phenylthiourea: Contains a phenyl group instead of a chlorophenyl group.

    4-Chlorophenylthiourea: Similar structure but lacks the additional chlorophenyl group.

Uniqueness

3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA is unique due to the presence of two chlorophenyl groups and a thiourea moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[(4-chlorophenyl)carbamothioylamino]-1-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4S2/c1-21(15(23)19-13-8-4-11(17)5-9-13)20-14(22)18-12-6-2-10(16)3-7-12/h2-9H,1H3,(H,19,23)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYRJOBLCGHRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)NC1=CC=C(C=C1)Cl)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA

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